1H and 13C NMR chemical shifts for Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate
1H and 13C NMR chemical shifts for Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate
An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate
Authored by: A Senior Application Scientist
Introduction: The Role of NMR Spectroscopy in Modern Drug Discovery
In the landscape of contemporary drug development and materials science, the precise structural elucidation of novel molecular entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule's three-dimensional structure. For complex and rigid scaffolds such as the bicyclo[2.2.2]octane system, NMR is an indispensable tool. This guide provides an in-depth analysis of the 1H and 13C NMR spectra of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate, a substituted bicyclo[2.2.2]octane that serves as a valuable building block in medicinal chemistry and materials science.[1][2] The rigid bicyclic framework allows for the precise spatial orientation of substituents, making it a desirable motif in the design of targeted therapeutics.[3]
This document will delve into the theoretical and practical aspects of the NMR spectra of this compound, offering predictive data and a detailed rationale for the expected chemical shifts and coupling patterns. The insights provided are grounded in fundamental NMR principles and supported by data from related bicyclo[2.2.2]octane derivatives.[4][5]
Molecular Structure and Key Features
The structure of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate presents several key features that dictate its NMR spectral characteristics:
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The Bicyclo[2.2.2]octane Cage: This highly symmetrical and rigid framework is composed of a bridgehead carbon (C1) bearing the methyl carboxylate group, another bridgehead carbon (C4) attached to the bromomethyl group, and three ethano bridges. The fixed spatial arrangement of protons and carbons in this cage leads to distinct and predictable chemical shifts and coupling constants.
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The Methyl Carboxylate Group (-COOCH3): This electron-withdrawing group at the C1 position significantly influences the chemical shift of the bridgehead carbon and adjacent methylene carbons. The methyl protons will appear as a characteristic singlet in the 1H NMR spectrum.
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The Bromomethyl Group (-CH2Br): The electronegative bromine atom deshields the attached methylene protons and carbon, shifting them to a lower field in their respective NMR spectra.
Predicted 1H NMR Spectrum
The proton NMR spectrum of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The rigidity of the bicyclic system plays a crucial role in determining the observed multiplicities.
Detailed Spectral Analysis:
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-OCH3 (Methyl Ester Protons): A sharp singlet is anticipated around δ 3.6-3.7 ppm . These three protons are chemically equivalent and are deshielded by the adjacent carbonyl group.
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-CH2Br (Bromomethyl Protons): A singlet is expected in the region of δ 3.2-3.4 ppm . These two protons are deshielded due to the electronegativity of the bromine atom.
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-CH2- (Bicyclic Cage Protons): The six protons on the three equivalent ethano bridges (C2, C3, C5, C6, C7, C8) are diastereotopic and are expected to appear as a complex multiplet. Due to the high symmetry of the unsubstituted bicyclo[2.2.2]octane core, these protons often appear as two sets of triplets. However, the substituents at C1 and C4 break this symmetry. A multiplet is therefore expected in the range of δ 1.7-2.0 ppm .
Summary of Predicted 1H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH3 | 3.6 - 3.7 | Singlet | 3H |
| -CH2Br | 3.2 - 3.4 | Singlet | 2H |
| Bicyclic -CH2- | 1.7 - 2.0 | Multiplet | 12H |
Predicted 13C NMR Spectrum
The 13C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shift of each carbon is highly sensitive to its local electronic environment.
Detailed Spectral Analysis:
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C=O (Carbonyl Carbon): The carbonyl carbon of the methyl ester is the most deshielded carbon and is expected to appear at a chemical shift of approximately δ 175-177 ppm .
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-OCH3 (Methyl Ester Carbon): The carbon of the methyl group in the ester will resonate around δ 51-53 ppm .
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-CH2Br (Bromomethyl Carbon): The carbon attached to the bromine atom is expected to have a chemical shift in the range of δ 35-38 ppm .
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C1 and C4 (Bridgehead Carbons): The two bridgehead carbons are in different environments. C1, attached to the electron-withdrawing carboxylate group, will be deshielded and is predicted to be around δ 40-43 ppm . C4, bonded to the bromomethyl group, is expected around δ 38-41 ppm .
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-CH2- (Bicyclic Cage Carbons): The six methylene carbons of the bicyclic cage are expected to resonate in the aliphatic region, around δ 25-30 ppm .
Summary of Predicted 13C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 175 - 177 |
| -OCH3 | 51 - 53 |
| C1 | 40 - 43 |
| C4 | 38 - 41 |
| -CH2Br | 35 - 38 |
| Bicyclic -CH2- | 25 - 30 |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality 1H and 13C NMR spectra for Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate, the following experimental protocol is recommended:
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Sample Preparation:
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Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3).
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Ensure the solid is fully dissolved to avoid line broadening.
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrument Setup:
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The experiments should be performed on a 400 MHz or higher field NMR spectrometer.
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Tune and match the probe for both 1H and 13C frequencies.
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Shim the magnetic field to achieve optimal resolution.
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1H NMR Acquisition:
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Acquire a standard one-pulse proton spectrum.
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Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
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Process the data with an exponential multiplication (line broadening of 0.3 Hz) before Fourier transformation.
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13C NMR Acquisition:
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Acquire a proton-decoupled 13C spectrum.
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Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to a few thousand).
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Process the data with an exponential multiplication (line broadening of 1-2 Hz) before Fourier transformation.
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Visualization of Molecular Structure and Key NMR Correlations
The following diagram illustrates the structure of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate and highlights the key functional groups influencing the NMR spectra.
Sources
- 1. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US10633315B2 - Synthesis of bicyclo[2.2.2]octanes - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
